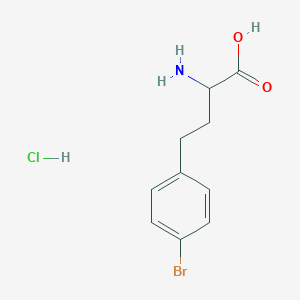

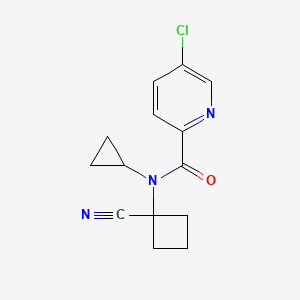

N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex sulfonamide compounds often involves multiple steps, including reactions with specific reagents under controlled conditions. For example, the synthesis of sulfonamide derivatives, such as the one , might involve cyclization, acylation, and substitution reactions using palladium-catalyzed coupling or other methodologies to introduce specific functional groups at designated positions on the molecule (Cho, Neuenswander, & Larock, 2010).

Molecular Structure Analysis

Structural characterization of such compounds is typically achieved using techniques like FTIR, NMR, and X-ray diffraction. These methods provide insights into the molecule's geometry, bond lengths, angles, and the spatial arrangement of atoms, which are critical for understanding the compound's chemical behavior and reactivity (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Chemical Reactions and Properties

The chemical reactivity of N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide can be influenced by its functional groups, such as the sulfonamide moiety. These groups may participate in various chemical reactions, including nucleophilic substitution or addition reactions, which can be utilized to modify the compound or synthesize derivatives with desired properties (Ried, Oremek, & Guryn, 1980).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. These characteristics can be determined through experimental studies involving thermal analysis and solubility testing (Yeşilkaynak, 2016).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, can be explored through both experimental and theoretical approaches. Computational chemistry methods like DFT calculations can predict reactivity, molecular orbitals, and potential reaction pathways (Asogwa et al., 2022).

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Research on thiophene derivatives, such as the synthesis of water-soluble and self-doped polythiophene, highlights the material's potential in electrochemical applications. The synthesized polymer exhibited characteristics valuable for electronic devices due to its water solubility and conductivity, suggesting similar possibilities for compounds with thiophene components (Turac et al., 2008).

Antimicrobial Activity

Compounds containing the sulfonamide moiety have been explored for their antimicrobial properties. For instance, novel sulfonamide derivatives have been synthesized and tested for their effectiveness against various bacterial and fungal species. These studies indicate the potential of sulfonamide compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Anti-inflammatory and Anticancer Properties

Sulfonamide derivatives have also been investigated for their anti-inflammatory and anticancer activities. For example, research on benzo[b]thiophene-2-carboxamides revealed their ability to inhibit cell adhesion molecules, which play a significant role in inflammation and cancer metastasis. This suggests that compounds with similar structural features could have potential applications in treating inflammatory diseases and cancer (Boschelli et al., 1995).

Corrosion Inhibition

The application of thiophene derivatives in corrosion inhibition was demonstrated through the development of a novel thiophene Schiff base. This compound showed significant efficiency in protecting mild steel in acidic conditions, suggesting the utility of thiophene and sulfonamide derivatives in material science and engineering to prevent corrosion (Tezcan et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-13-7-10-22(11-8-13)28(25,26)15-5-3-14(4-6-15)17(23)21-19-16(9-12-27-19)18(24)20-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNBNLWPJJFNHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2486180.png)

![(5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2486181.png)

![1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2486184.png)

![NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]-](/img/structure/B2486188.png)

![1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2486192.png)

![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)

![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)